[2-(Azepan-1-yl)ethyl](methyl)amine dihydrochloride
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Overview
Description
2-(Azepan-1-yl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C9H20N2·2HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic or basic conditions.
Alkylation: The azepane ring is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.
Methylation: The resulting compound is further methylated using methyl iodide or a similar methylating agent to form 2-(Azepan-1-yl)ethylamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(Azepan-1-yl)ethylamine dihydrochloride may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)ethylamine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Azepan-1-yl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Azepan-1-yl)ethylamine dihydrochloride: can be compared with other similar compounds, such as:
[2-(Azepan-1-yl)ethyl]amine: Lacks the methyl group, which may result in different reactivity and biological activity.
2-(Piperidin-1-yl)ethylamine: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, leading to variations in chemical and physical properties.
2-(Morpholin-1-yl)ethylamine:
The uniqueness of 2-(Azepan-1-yl)ethylamine dihydrochloride lies in its seven-membered azepane ring, which imparts distinct steric and electronic properties, making it valuable for specific chemical and biological applications.
Properties
CAS No. |
2866319-13-1 |
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Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10-6-9-11-7-4-2-3-5-8-11;;/h10H,2-9H2,1H3;2*1H |
InChI Key |
SXROCOSFTVPTRO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCCCC1.Cl.Cl |
Origin of Product |
United States |
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